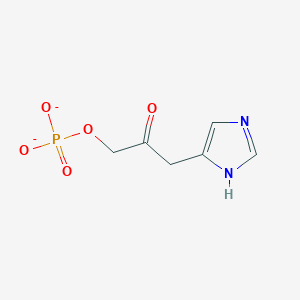

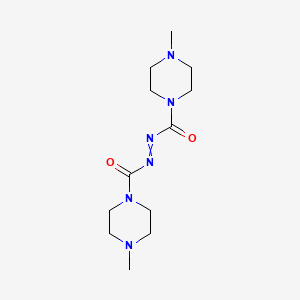

3-(咪唑-4-基)-2-氧代丙基磷酸(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

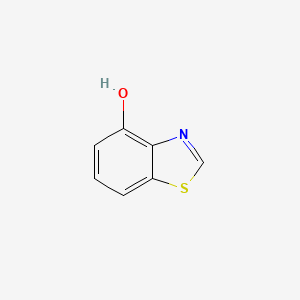

Imidazole acetol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Imidazole acetol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Imidazole acetol-phosphate exists in all eukaryotes, ranging from yeast to humans. Imidazole acetol-phosphate participates in a number of enzymatic reactions. In particular, Imidazole acetol-phosphate can be biosynthesized from D-erythro-imidazole-glycerol-phosphate; which is mediated by the enzyme imidazole glycerol-phosphate dehydratase. In addition, Imidazole acetol-phosphate and L-glutamic acid can be converted into oxoglutaric acid and L-histidinol phosphate; which is mediated by the enzyme histidinol-phosphate aminotransferase. Outside of the human body, imidazole acetol-phosphate can be found in a number of food items such as guava, adzuki bean, sourdough, and black radish. This makes imidazole acetol-phosphate a potential biomarker for the consumption of these food products.

3-(imidazol-4-yl)-2-oxopropyl dihydrogen phosphate is an oxoalkyl phosphate and a member of imidazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 3-(imidazol-4-yl)-2-oxopropyl phosphate(2-).

科学研究应用

酶催化和机制

- 咪唑甘油磷酸脱水酶 (IGPD) 机制: IGPD 酶催化咪唑甘油磷酸 (IGP) 在组氨酸生物合成过程中脱水生成 3-(1H-咪唑-4-基)-2-氧代丙基二氢磷酸。研究表明,拟南芥中 IGPD 在不同催化阶段的结构变化,揭示了催化的关键金属配位转换 (Bisson 等人,2015).

药物靶点研究

- 鞘氨醇-1-磷酸裂解酶 (S1PL) 作为药物靶点: S1PL 催化鞘氨醇-1-磷酸 (S1P) 的分解,被认为是自身免疫性疾病的潜在药物靶点。研究探索了 3-(咪唑-4-基)-2-氧代丙基磷酸(2-) 的类似物,用于降低 S1PL 活性,影响淋巴细胞运输和自身免疫性疾病的发展 (Bagdanoff 等人,2009).

有机磷中毒治疗

- 有机磷中毒的治疗: 对有机磷 (OP) 中毒治疗的研究突出了使用含有咪唑官能团的未带电肟的用途。这些化合物可以穿过血脑屏障,并且已经过测试,可以重新激活被 OP 抑制的乙酰胆碱酯酶 (Kovarik 等人,2013).

无机化学和材料科学

- 磷酸锌的合成: 在含咪唑配体的存在下合成新的磷酸锌已被探索。这些化合物在设计无机-有机开放框架方面具有潜在应用 (Fan 等人,2005).

质子电导率

- 用于质子电导率的离子配位网络: 对由质子化咪唑和阴离子磷酸锌链制成的离子配位网络的研究表明,它能够作为离子塑性晶体,在没有湿度的情况下提供显着的质子电导率 (Horike 等人,2012).

属性

CAS 编号 |

99979-59-6 |

|---|---|

产品名称 |

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) |

分子式 |

C6H9N2O5P |

分子量 |

220.12 g/mol |

IUPAC 名称 |

[3-(1H-imidazol-5-yl)-2-oxopropyl] phosphate |

InChI |

InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)/p-2 |

InChI 键 |

YCFFMSOLUMRAMD-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |

规范 SMILES |

C1=C(NC=N1)CC(=O)COP(=O)(O)O |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)

![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)

![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)

![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)